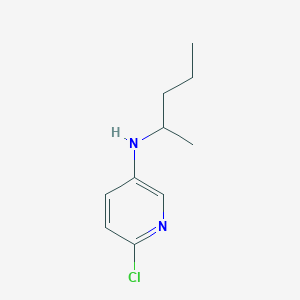

6-chloro-N-(pentan-2-yl)pyridin-3-amine

Description

6-Chloro-N-(pentan-2-yl)pyridin-3-amine is a pyridine derivative featuring a chlorine substituent at the 6-position and a pentan-2-yl group attached to the amine at the 3-position. Chloropyridine derivatives are widely explored in medicinal and agrochemical research due to their bioactivity, often attributed to the electron-withdrawing chlorine atom, which enhances reactivity and binding to biological targets. The pentan-2-yl substituent, a branched alkyl chain, may confer increased lipophilicity compared to shorter-chain or aromatic substituents, influencing solubility and membrane permeability.

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

6-chloro-N-pentan-2-ylpyridin-3-amine |

InChI |

InChI=1S/C10H15ClN2/c1-3-4-8(2)13-9-5-6-10(11)12-7-9/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

ZHPLXGWYOOQYSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1=CN=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(pentan-2-yl)pyridin-3-amine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 6-chloropyridine with pentan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N-(pentan-2-yl)pyridin-3-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(pentan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of 6-chloro-N-(pentan-2-yl)pyridin-3-amine.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(pentan-2-yl)pyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-(pentan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their properties are summarized below:

Substituent Impact :

- Aromatic/Heterocyclic Groups : Substituents like phenyl or oxan-4-yl introduce π-π stacking or hydrogen-bonding capabilities, improving target binding.

- Electron-Withdrawing Groups : Nitro substituents (e.g., in 6-chloro-3-nitro derivatives) enhance electrophilicity, aiding in nucleophilic substitution reactions critical for drug synthesis.

Physicochemical Properties

- Lipophilicity : The pentan-2-yl group (logP ~3.5 estimated) increases hydrophobicity compared to methyl (logP ~1.2) or oxan-4-yl (logP ~1.8) substituents.

- Solubility : Heterocyclic substituents (e.g., oxan-4-yl) improve aqueous solubility via hydrogen bonding, whereas alkyl chains reduce it.

- The target compound’s longer alkyl chain may disrupt such interactions, leading to alternative packing modes.

Reactivity and Stability

Biological Activity

6-Chloro-N-(pentan-2-yl)pyridin-3-amine is a pyridine derivative characterized by a chlorine atom at the 6-position and a pentan-2-yl substituent on the nitrogen atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, applications, and future research directions.

Chemical Structure and Properties

The molecular formula of 6-chloro-N-(pentan-2-yl)pyridin-3-amine is CHClN, with a molecular weight of approximately 201.70 g/mol. The structural features include:

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Chloro Substituent : Enhances reactivity and may influence biological interactions.

- Pentan-2-yl Group : Contributes to hydrophobicity and potential binding interactions.

The biological activity of 6-chloro-N-(pentan-2-yl)pyridin-3-amine is believed to involve interactions with specific enzymes or receptors. Preliminary studies suggest that the compound may modulate enzyme activity by forming hydrogen bonds with amino acid residues in the active sites of target proteins. This interaction can lead to inhibition or activation of various biological pathways, which is crucial for its antimicrobial and antifungal effects .

Antimicrobial Properties

Research indicates that 6-chloro-N-(pentan-2-yl)pyridin-3-amine exhibits significant antimicrobial activity. Key findings include:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 1.25 mg/mL |

| Bacillus subtilis | Antibacterial | 1.25 mg/mL |

| Klebsiella pneumoniae | Antibacterial | 0.625 mg/mL |

| Candida albicans | Antifungal | 0.156 mg/mL |

These results indicate that the compound has potential as a therapeutic agent against both bacterial and fungal infections .

Case Studies

Several case studies have been conducted to explore the efficacy of 6-chloro-N-(pentan-2-yl)pyridin-3-amine:

- In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines, revealing that it inhibited cell growth in breast (MCF-7), colon (HCT116), and prostate (PC3) cancer cells, suggesting potential anticancer properties .

- Mechanistic Insights : Further investigations into its mechanism revealed that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways such as PI3K/AKT, which are critical for cell survival and proliferation .

Applications in Pharmaceutical Development

The unique structure of 6-chloro-N-(pentan-2-yl)pyridin-3-amine makes it a valuable scaffold in drug development:

- Antimicrobial Agents : Its demonstrated antibacterial and antifungal properties position it as a candidate for developing new antimicrobial therapies.

- Anticancer Research : The ability to inhibit cancer cell proliferation suggests that further exploration could lead to novel anticancer agents.

Future Research Directions

Ongoing research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile of 6-chloro-N-(pentan-2-yl)pyridin-3-amine in animal models.

- Structure–Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to optimized derivatives with enhanced therapeutic profiles.

- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets will provide insights into its pharmacodynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.